Cloquinozine
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Overview
Description
Cloquinozine is a chemical compound with the molecular formula C₁₆H₂₂ClN. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is a member of the quinoline family, which is characterized by a fused benzene and pyridine ring structure. This compound has garnered interest due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of cloquinozine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cloquinozine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinolines, alkylated quinolines, nitroquinolines
Scientific Research Applications
Mechanism of Action
The mechanism of action of cloquinozine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the growth of microbial pathogens by interfering with their metabolic processes . Additionally, this compound’s ability to interact with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
Cloquinozine can be compared with other quinoline derivatives, such as chloroquine and quinine. While all these compounds share a common quinoline core, they exhibit distinct chemical and biological properties:
Chloroquine: Primarily used as an antimalarial drug, chloroquine inhibits heme polymerase in malarial parasites.
Quinine: Another antimalarial agent, quinine interferes with the parasite’s ability to digest hemoglobin.
This compound: Exhibits broader antimicrobial and anticancer activities, making it unique among quinoline derivatives.
Similar Compounds
- Chloroquine
- Quinine
- Quinoline
- Tetrahydroquinoline
This compound’s unique combination of chemical properties and potential therapeutic applications makes it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
5220-68-8 |
---|---|
Molecular Formula |
C16H22ClN |
Molecular Weight |
263.80 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C16H22ClN/c17-15-7-4-13(5-8-15)11-14-6-9-16-3-1-2-10-18(16)12-14/h4-5,7-8,14,16H,1-3,6,9-12H2 |
InChI Key |
IQBKPMNLEWNTCN-UHFFFAOYSA-N |
SMILES |
C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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